6-imino-6,7-dihydro-5H-benzo[2,3][1,4]thiazocino[7,8-b]quinoxaline-7-carbonitrile
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Overview
Description
6-imino-6,7-dihydro-5H-benzo[2,3][1,4]thiazocino[7,8-b]quinoxaline-7-carbonitrile is a complex heterocyclic compound It features a unique structure that combines elements of benzo, thiazocine, and quinoxaline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-6,7-dihydro-5H-benzo[2,3][1,4]thiazocino[7,8-b]quinoxaline-7-carbonitrile typically involves multi-step organic reactionsThe final step involves the formation of the imino and carbonitrile groups under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-imino-6,7-dihydro-5H-benzo[2,3][1,4]thiazocino[7,8-b]quinoxaline-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce the imino group to an amine.
Substitution: This reaction can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a carbonyl group, while reduction could produce an amine derivative .
Scientific Research Applications
6-imino-6,7-dihydro-5H-benzo[2,3][1,4]thiazocino[7,8-b]quinoxaline-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-6,7-dihydro-5H-benzo[2,3][1,4]thiazocino[7,8-b]quinoxaline-7-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or bind to specific receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile
- 5-ethyl-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
- 7-oxo-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-6-carbonitrile
Uniqueness
What sets 6-imino-6,7-dihydro-5H-benzo[2,3][1,4]thiazocino[7,8-b]quinoxaline-7-carbonitrile apart from these similar compounds is its unique combination of structural elements. The presence of both thiazocine and quinoxaline rings in a single molecule provides it with distinct chemical and biological properties .
Properties
IUPAC Name |
10-amino-2-thia-9,13,20-triazatetracyclo[10.8.0.03,8.014,19]icosa-1(20),3,5,7,9,12,14,16,18-nonaene-11-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5S/c18-9-10-15-17(22-12-6-2-1-5-11(12)20-15)23-14-8-4-3-7-13(14)21-16(10)19/h1-8,10H,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRAUNOCURRIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(C(=NC4=CC=CC=C4SC3=N2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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